N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(11-4-7-16-8-5-11)18-13-3-1-2-12(10-13)14-6-9-17-19-14/h1-10H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLKVPHSZNOIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phenylhydrazine with 1,3-Diketones
A widely adopted route involves the reaction of phenylhydrazine derivatives with 1,3-diketones under acidic or thermal conditions. For instance, heating 3-aminophenylhydrazine with acetylacetone in ethanol at reflux yields 3-(1H-pyrazol-3-yl)aniline via Knorr pyrazole synthesis. This method typically achieves moderate yields (45–60%) and requires rigorous purification via column chromatography.
Representative Procedure
A mixture of 3-aminophenylhydrazine (1.2 g, 8.7 mmol) and acetylacetone (1.5 g, 15 mmol) in ethanol (20 mL) was refluxed for 12 h. The solvent was evaporated, and the residue was dissolved in ethyl acetate, washed with brine, and dried over MgSO₄. Chromatography (SiO₂, ethyl acetate/hexane 1:3) afforded the product as a pale-yellow solid (0.9 g, 58%).
Suzuki-Miyaura Coupling for Pyrazole Installation
Alternative approaches employ cross-coupling reactions to install pre-formed pyrazole rings onto aryl halides. For example, 3-bromoaniline reacts with 1H-pyrazole-3-boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture (80°C, 24 h), yielding the target aniline derivative in 65–72% yield.
Optimization Insights
-
Catalyst loading: 5 mol% Pd(PPh₃)₄
-
Base: 2 M Na₂CO₃ (aqueous)
-
Ligand-free conditions reduce side-product formation
Synthesis of Pyridine-4-carboxylic Acid Derivatives
Oxidation of 4-Picoline
Pyridine-4-carboxylic acid is readily prepared via oxidation of 4-picoline using KMnO₄ in alkaline aqueous conditions. Heating 4-picoline (5.0 g, 53 mmol) with KMnO₄ (16.8 g, 106 mmol) in 10% NaOH at 90°C for 6 h affords the acid in 85% yield after acidification and recrystallization.
Functional Group Interconversion: Acid Chloride Formation
Conversion to pyridine-4-carbonyl chloride is critical for subsequent amide coupling. Treating pyridine-4-carboxylic acid (3.0 g, 24 mmol) with thionyl chloride (10 mL) under reflux (2 h) followed by solvent evaporation yields the acid chloride as a hygroscopic solid, used without further purification.
Amide Bond Formation Strategies
Schotten-Baumann Reaction Using Acid Chlorides
Classical amidation involves reacting pyridine-4-carbonyl chloride with 3-(1H-pyrazol-3-yl)aniline in a biphasic system. A solution of the acid chloride in dichloromethane is added dropwise to a stirred mixture of the aniline (1.1 eq) and NaHCO₃ (3 eq) in water at 0°C. After 2 h, the organic layer is separated, dried, and concentrated to give the crude product, which is recrystallized from ethanol (yield: 70–78%).
Spectroscopic Validation
Coupling Reagent-Mediated Synthesis
Modern protocols employ carbodiimide reagents such as EDCI/HOBt to enhance efficiency. A mixture of pyridine-4-carboxylic acid (1.0 g, 8.1 mmol), 3-(1H-pyrazol-3-yl)aniline (1.3 g, 8.1 mmol), EDCI (1.86 g, 9.7 mmol), and HOBt (1.31 g, 9.7 mmol) in DMF (15 mL) is stirred at 25°C for 12 h. Workup with aqueous NaHCO₃ and ethyl acetate extraction followed by chromatography (SiO₂, CH₂Cl₂/MeOH 20:1) provides the amide in 82% yield.
Advantages Over Classical Methods
-
Higher functional group tolerance
-
Reduced racemization risk
-
Milder reaction conditions
Alternative Pathways and Emerging Technologies
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A combination of pyridine-4-carboxylic acid, 3-(1H-pyrazol-3-yl)aniline, and HATU in DMF irradiated at 100°C for 20 min achieves 88% yield, demonstrating a 4-fold reduction in reaction time compared to conventional heating.
Flow Chemistry Approaches
Continuous flow systems enable precise control over stoichiometry and temperature. Using a microreactor, the acid chloride and aniline are mixed at 50°C with a residence time of 5 min, achieving 91% conversion and minimizing byproducts.
Challenges and Optimization Considerations
Chemical Reactions Analysis
N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anti-inflammatory Activity : Numerous studies have indicated that pyrazole derivatives, including this compound, possess anti-inflammatory properties. For instance, compounds with similar structures have been evaluated for their efficacy in reducing inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs like indomethacin and diclofenac .
- Anticancer Potential : Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. In vitro assays have shown that compounds structurally related to this compound exhibit cytotoxic effects against lung cancer (A549) and leukemia (K-562) cells . The mechanism often involves apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some studies have reported moderate antifungal and antibacterial activities for pyrazole derivatives. Compounds similar to this compound have been tested against various pathogens, showing inhibition rates that suggest potential as antimicrobial agents .
Case Studies and Research Findings
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(5-Ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide (CAS 824969-02-0)
- Key Differences :
- The pyridine-carboxamide group is attached at position 3 (vs. position 4 in the target compound).
- Substituents: An ethyl group at position 5 and a phenyl group at position 3 of the pyrazole ring.
- Properties :
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Key Differences :
- Replaces the carboxamide linker with an amine group.
- Features a cyclopropylamine substituent and a methyl group on the pyrazole.
- Synthesis :
- Physicochemical Data :
N-(5-(Phenyl)-1H-pyrazol-3-yl)-1H-indol-5-amine Derivatives
- Key Differences: Replaces pyridine with an indole ring, altering electronic properties and binding affinity.
Physicochemical and Pharmacological Comparison
| Parameter | N-[3-(1H-Pyrazol-3-yl)phenyl]pyridine-4-carboxamide | N-(5-Ethyl-3-phenyl-1H-pyrazol-4-yl)pyridine-3-carboxamide | N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₂N₄O (inferred) | C₁₇H₁₆N₄O | C₁₃H₁₅N₅ |
| Molecular Weight (g/mol) | ~264 | 292.33 | 241.29 |
| Key Substituents | Pyridine-4-carboxamide, unsubstituted pyrazole | Pyridine-3-carboxamide, ethyl, phenyl | Cyclopropylamine, methyl |
| LogP | Estimated lower (no alkyl/aryl groups) | 3.67 | Not reported |
| Bioactivity | Hypothesized kinase inhibition | Not reported | Potential intermediate for kinase inhibitors |
Biological Activity
N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by various studies and case analyses.
- Molecular Formula : C15H14N4O
- Molecular Weight : 264.28 g/mol
- CAS Number : 1210914-28-5
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. For instance, a study reported that derivatives of similar pyrazole compounds exhibited minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 9 | E. coli | 9.80 |
| Compound 11b | S. aureus | 14 |
| Compound 11d | Klebsiella pneumoniae | 20 |
These findings indicate that this compound and its derivatives could serve as promising candidates for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that certain pyrazole derivatives inhibited TNF-α by up to 85% at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity Results
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound A | 76 | 86 |
| Compound B | 61 | 93 |
Cytotoxicity Studies
Cytotoxicity assessments revealed that this compound exhibits selective toxicity towards cancer cell lines. In vitro studies indicated IC50 values ranging from approximately 86.2 µM to higher concentrations depending on the specific derivative tested .
Case Studies
-
Study on DNA Gyrase B Inhibition :
A notable study focused on the inhibition of DNA gyrase B in E. coli, where the compound demonstrated an IC50 value of 9.80 µM, comparable to ciprofloxacin, indicating its potential as a DNA-targeting antimicrobial agent . -
In Silico Studies :
Computational analyses suggest that structural modifications in the pyrazole framework can enhance binding affinity to biological targets, paving the way for rational drug design .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for N-[3-(1H-pyrazol-3-yl)phenyl]pyridine-4-carboxamide to improve yield and purity?
- Methodological Answer : The synthesis should focus on modular approaches, starting with coupling pyridine-4-carboxylic acid derivatives to the 3-(1H-pyrazol-3-yl)aniline scaffold via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use EDCI/HOBt or T3P® in anhydrous DMF to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and intermediate solubility .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reactions with LC-MS to detect intermediates and byproducts .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substitution patterns (e.g., pyrazole C3 vs. C5 regiochemistry) and amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]+ ions) .
- X-ray crystallography : For unambiguous structural confirmation. Use SHELXL for refinement of single-crystal data to resolve bond angles and torsional strain .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with kinase targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., TNIK, BCR-ABL1). Prioritize pyrazole and pyridine moieties for π-π stacking with hydrophobic residues .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy (e.g., amide carbonyl with hinge-region lysine) .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP (HPLC-based) to assess metabolic liability or poor absorption .
- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
- Impurity analysis : Quantify synthetic byproducts (e.g., regioisomeric pyrazole derivatives) via HPLC-DAD; even 1% impurities can skew dose-response curves .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine para-position to enhance kinase selectivity .
- Amide linker replacement : Replace the carboxamide with sulfonamide or urea to modulate hydrogen-bonding patterns .
- Pyrazole substitution : Test 1H-pyrazol-3-yl vs. 1H-pyrazol-4-yl regioisomers; steric effects at C3/C5 significantly impact off-target binding .
Q. What experimental approaches validate the compound’s solid-state vs. solution-phase conformation?
- Methodological Answer :
- X-ray crystallography : Compare unit-cell parameters (e.g., torsion angles) with solution-phase NMR NOE data to detect conformational flexibility .
- Dynamic NMR : Variable-temperature 1H NMR (e.g., 298–343 K) to observe rotational barriers in the amide bond .
Q. How can researchers address solubility limitations in biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .
- Salt formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility without altering pharmacodynamics .
Q. What crystallographic techniques resolve polymorphism in this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
